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An In-Depth Technical Guide to the Selectivity Profile of CPI-1612

Introduction
CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone

acetyltransferase (HAT) domains of the highly homologous transcriptional co-activators, CREB-

binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These enzymes, also

known as KAT3A and KAT3B, are critical epigenetic regulators that catalyze the transfer of

acetyl groups from acetyl-coenzyme A (AcCoA) to lysine residues on histone tails and other

proteins.[1] This acetylation is a key mechanism for modulating chromatin structure and

regulating gene transcription.[1] Dysregulation of EP300/CBP activity has been implicated in a

variety of diseases, including cancer, making them attractive therapeutic targets.[1][3]

CPI-1612 was developed as a structurally distinct, aminopyridine-based inhibitor that is

competitive with acetyl-CoA.[4] It demonstrates superior potency in both biochemical and

cellular assays compared to earlier generation inhibitors.[4] This guide provides a

comprehensive overview of the selectivity profile of CPI-1612, detailing its on-target potency,

cellular activity, and off-target liabilities, supported by experimental methodologies and pathway

visualizations.
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CPI-1612 exerts its biological effects by directly inhibiting the catalytic HAT activity of EP300

and CBP. By binding to the acetyl-CoA pocket, it prevents the acetylation of key histone

residues, such as H3K18 and H3K27.[1][5] The reduction of these activating marks on

chromatin leads to a more condensed chromatin state, suppressing the expression of target

genes and ultimately inhibiting the proliferation of cancer cells dependent on EP300/CBP

activity.[1][4]
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Diagram 1. CPI-1612 Mechanism of Action.
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Quantitative Selectivity Profile
The selectivity of CPI-1612 has been characterized through a series of biochemical and cellular

assays, demonstrating high potency against its intended targets and minimal activity against a

wide range of off-targets.

Biochemical Potency
CPI-1612 potently inhibits the HAT activity of both full-length EP300 and CBP in the low- to

sub-nanomolar range.[6][7] Its potency is influenced by the concentration of the competing

substrate, acetyl-CoA.[5]

Target Enzyme Assay Condition IC₅₀ Value Reference(s)

EP300 (Full Length)
Scintillation Proximity

Assay
<0.5 nM [6][7]

EP300 (HAT Domain) - 8.1 nM [6]

CBP (Full Length)
Scintillation Proximity

Assay
2.9 nM [6][7]

Table 1. Biochemical Potency of CPI-1612 against EP300/CBP.

Cellular Activity
In cellular contexts, CPI-1612 effectively engages its targets, leading to the inhibition of histone

acetylation and subsequent anti-proliferative effects in sensitive cell lines.

Assay Type Cell Line Measurement
Potency
(IC₅₀/EC₅₀/GI₅₀)

Reference(s)

Target

Engagement
HCT-116

H3K18ac

Inhibition
14 nM [6]

Cell Proliferation JEKO-1 Viability <7.9 nM [6]

Cell Proliferation
ER+ Breast

Cancer Lines
Viability (GI₅₀) <100 nM [4]
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Table 2. Cellular Activity of CPI-1612.

Off-Target Selectivity
Comprehensive screening reveals a highly selective profile for CPI-1612. It shows no activity

against other histone acetyltransferases and has a clean profile in broader safety screening

panels.[1]

Target/Panel Assay Type IC₅₀ Value Interpretation Reference(s)

HAT Panel Biochemical No Inhibition

Selective over

Tip60, HAT1,

PCAF, MYST2,

MYST3, MYST4,

GCN5L2

[1]

Eurofins

Safety44 Panel

Binding/Enzymati

c
Minimal Activity

Devoid of

significant off-

target activity

[1]

hERG Binding 10.4 µM Weak Activity [1][6]

CYP2C8 Enzymatic 1.9 µM
Moderate

Inhibition
[1][6]

CYP2C19 Enzymatic 2.7 µM
Moderate

Inhibition
[1][6]

CYP2C9 Enzymatic 6.6 µM Weak Inhibition

CYP2B6 Enzymatic 8.2 µM Weak Inhibition

CYP2D6 Enzymatic 34 µM
Negligible

Inhibition

CYP1A2 Enzymatic >50 µM
Negligible

Inhibition

CYP3A4 Enzymatic >50 µM
Negligible

Inhibition
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Table 3. Off-Target Selectivity Profile of CPI-1612.

Experimental Protocols
The data presented were generated using established and robust methodologies to assess

inhibitor potency and selectivity.

Biochemical HAT Activity Assay (Scintillation Proximity
Assay)
The inhibitory activity of CPI-1612 on EP300/CBP was primarily determined using a Scintillation

Proximity Assay (SPA).[1][8] This method quantifies the enzymatic transfer of a radiolabeled

acetyl group from [³H]-acetyl-CoA to a histone peptide substrate.

Methodology:

Reaction Setup: Purified, full-length EP300 or CBP enzyme is incubated with CPI-1612 at

various concentrations in a multi-well plate.

Enzymatic Reaction: The reaction is initiated by adding a biotinylated histone H3 peptide

substrate and [³H]-acetyl-CoA.

Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated

histone peptide. When a [³H]-acetyl group is transferred to the peptide, the bead is brought

into close proximity, generating a light signal that is detected by a scintillation counter.

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of CPI-
1612. IC₅₀ values are calculated from the dose-response curve.
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Diagram 2. Workflow for Biochemical Scintillation Proximity Assay.
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Cellular Target Engagement and Proliferation Assays
Cellular assays confirm that CPI-1612 can access its target in a physiological setting and elicit

a biological response.

Methodology:

Cell Culture: Cancer cell lines (e.g., HCT-116, JEKO-1) are cultured under standard

conditions.[8]

Compound Treatment: Cells are treated with a range of CPI-1612 concentrations for a

specified duration (e.g., 3 hours for target engagement, 72+ hours for proliferation).[1][9]

Endpoint Analysis:

Target Engagement (Histone Acetylation): Cell lysates are collected and analyzed for

levels of specific acetylation marks (e.g., H3K18ac). This is often quantified using methods

like Meso Scale Discovery (MSD), a highly sensitive immunoassay, or Western Blotting.[6]

[10] EC₅₀ values are determined.

Cell Viability/Proliferation: The effect on cell growth is measured using assays such as

CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell

viability.[9] IC₅₀ or GI₅₀ values are calculated.

3. Endpoint Analysis
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Diagram 3. Workflow for Cellular Target Engagement and Viability Assays.

In Vivo Xenograft Studies
The anti-tumor efficacy of CPI-1612 was evaluated in mouse xenograft models.

Methodology:

Model: A B-cell lymphoma cell line, JEKO-1, which is sensitive to EP300/CBP inhibition, was

used to establish tumors in mice.[1]

Dosing: Once tumors were established, mice were treated with CPI-1612 (e.g., 0.5 mg/kg,

orally, twice daily).[1][6]

Efficacy Measurement: Tumor growth was monitored over time and compared to a vehicle-

treated control group. Tumor growth inhibition (TGI) was calculated.[1]

Pharmacodynamic Analysis: To confirm target engagement in vivo, levels of histone

acetylation marks (H3K27ac in plasma, H3K18ac in tumor tissue) were measured and

shown to be reduced upon treatment.[1][6]

Conclusion
CPI-1612 is a highly potent and selective inhibitor of the EP300/CBP histone

acetyltransferases. Its selectivity is robustly demonstrated through biochemical assays showing

sub-nanomolar to low-nanomolar potency against its intended targets and a lack of activity

against other HAT family members.[1][6] This on-target activity translates effectively to cellular

models, where it inhibits histone acetylation and cell proliferation at low nanomolar

concentrations.[6] Furthermore, broad off-target screening confirms its clean profile, with only

weak to moderate interactions with a small number of CYP enzymes and hERG at

concentrations significantly higher than its biological effective dose.[1] This well-defined

selectivity profile makes CPI-1612 a valuable chemical probe for studying EP300/CBP biology

and a promising candidate for therapeutic development.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8136425/docs?utm_src=pdf-body#understanding-the-selectivity-profile-of-cpi-1612
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.benchchem.com/product/b8136425/docs?utm_src=pdf-body#understanding-the-selectivity-profile-of-cpi-1612
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.medchemexpress.com/p300-cbp-in-6.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.medchemexpress.com/p300-cbp-in-6.html
https://www.benchchem.com/product/b8136425/docs?utm_src=pdf-body#understanding-the-selectivity-profile-of-cpi-1612
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.medchemexpress.com/p300-cbp-in-6.html
https://www.medchemexpress.com/p300-cbp-in-6.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.benchchem.com/product/b8136425/docs?utm_src=pdf-body#understanding-the-selectivity-profile-of-cpi-1612
https://www.researchgate.net/publication/340881779_Discovery_of_CPI-1612_A_Potent_Selective_and_Orally_Bioavailable_EP300CBP_Histone_Acetyltransferase_HAT_Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10245587/
https://www.benchchem.com/product/b8136425?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone
Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone
Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. file.medchemexpress.com [file.medchemexpress.com]

8. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]

9. researchgate.net [researchgate.net]

10. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Understanding the selectivity profile of CPI-1612].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8136425/docs#understanding-the-selectivity-profile-
of-cpi-1612]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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